2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Overview
Description
The compound “2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid” is a chemical compound with the molecular formula C14H14O4 . It is also known as Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate . The compound is stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O4/c1-2-18-14(17)13(16)11-8-7-9-5-3-4-6-10(9)12(11)15/h3-6,11H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Transformation
The compound has been utilized in complex synthesis processes. For instance, Sinyakov et al. (2017) used a similar compound, ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate, in a multi-step synthesis to ultimately create perfluoro-6-methyl-1,4-dihydronaphthalene and perfluoro-2-methylnaphthalene, showcasing its role in creating fluoroorganic compounds with potential applications in various industries including pharmaceuticals and agrochemicals (Sinyakov et al., 2017).
Intermediate in Drug Synthesis
Huang et al. (2008) demonstrated the use of a related compound, 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, as a key intermediate in the synthesis of complex molecules. Their study outlines a one-step synthesis of this compound and its subsequent transformations, indicating its potential as a building block in pharmaceutical compound synthesis (Huang et al., 2008).
Biological Evaluation
Chaitramallu et al. (2017) explored a series of derivatives involving the tetrahydronaphthalen-2-yl moiety for their biological activity. The study highlights the compound's relevance in the synthesis of bioactive molecules, which could be critical in drug discovery and biological research (Chaitramallu et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds closely related to 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has been analyzed to understand their molecular conformation and hydrogen bonding. For instance, Barcon et al. (2001) detailed the crystal structure of (+/-)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, providing insights into its molecular geometry and potential interactions in solid form (Barcon et al., 2001).
Microbial Reduction and Enantioselectivity
Patel et al. (2002) investigated the enantioselective microbial reduction of a compound structurally similar to 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. The study underscores the significance of microbial processes in achieving high enantiomeric excess and yield, which is paramount in the synthesis of chirally pure pharmaceuticals (Patel et al., 2002).
properties
IUPAC Name |
2-(2-ethyl-4-oxo-1,3-dihydronaphthalen-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-14(9-13(16)17)7-10-5-3-4-6-11(10)12(15)8-14/h3-6H,2,7-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLANIAVLHAHRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=O)C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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